![molecular formula C11H10ClN3O2S B099862 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- CAS No. 55841-80-0](/img/structure/B99862.png)
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a pyridine ring and a sulfonamide group. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemische Und Physiologische Effekte
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been shown to have various biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have an inhibitory effect on the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in lab experiments is its ability to act as a scaffold for the development of new drugs. It has also been shown to have low toxicity, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in scientific research. One of the potential directions is the development of new drugs that target specific diseases using this compound as a scaffold. Another direction is the investigation of the compound's mechanism of action to gain a better understanding of its potential applications. Additionally, the compound's potential as a diagnostic tool for various diseases can also be explored.
Synthesemethoden
The synthesis of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. It has also been used as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
55841-80-0 |
|---|---|
Produktname |
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- |
Molekularformel |
C11H10ClN3O2S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-(2-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI-Schlüssel |
DHKDHXNHHVIRGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




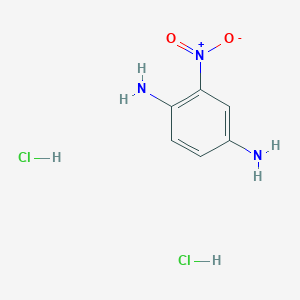
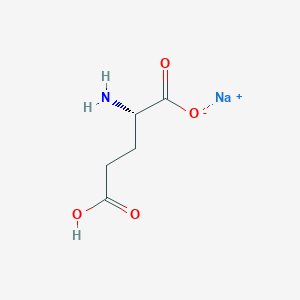
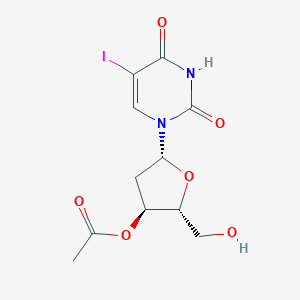
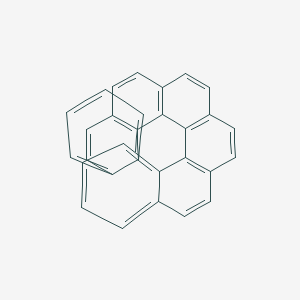
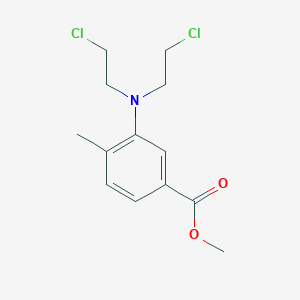
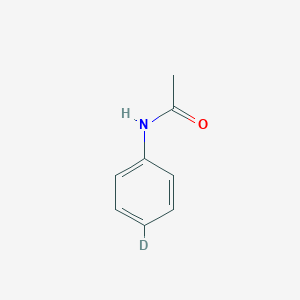
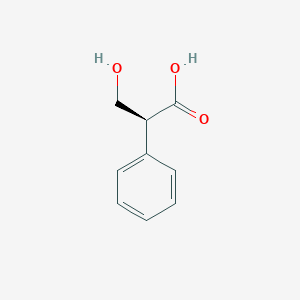
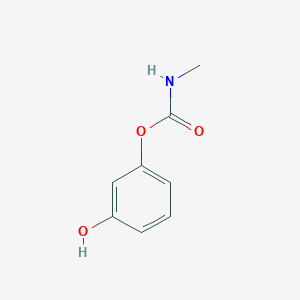
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

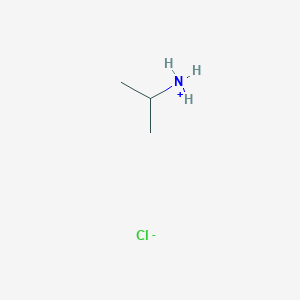
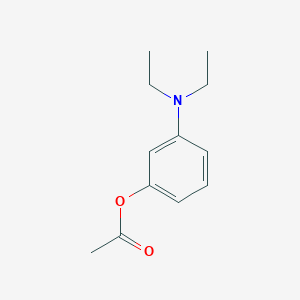
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)